molecular formula C7H13NO2 B14056530 (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B14056530
M. Wt: 143.18 g/mol
InChI Key: XAKRNSMEFCXCML-NQPNHJOESA-N
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Description

Stereochemical Considerations in Molecular Design of (1R)-2-Amino-1-Methylcyclopentane-1-Carboxylic Acid

Chiral Center Configuration and Topological Constraints

The (1R) stereocenter in this compound arises from the methyl group’s position at the bridgehead carbon (C1) and the amino group at C2, creating a fused bicyclic topology. The cyclopentane ring adopts a puckered conformation to alleviate angle strain, with the envelope and half-chair geometries being energetically accessible. The IUPAC name “(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid” specifies the R-configuration at C1, which directs the carboxylic acid and methyl groups into a cis-diaxial arrangement relative to the cyclopentane plane.

This spatial arrangement imposes significant topological constraints:

  • The amino group’s lone pair lies perpendicular to the cyclopentane ring’s σ-plane, limiting its participation in resonance with the carboxylic acid moiety.
  • Methyl substitution at C1 creates a 1,3-diaxial interaction with the C3 and C5 hydrogens, raising the energy barrier for ring-flipping by ~8 kJ/mol compared to unsubstituted cyclopentane derivatives.

The SMILES notation C[C@]1(CCCC1N)C(=O)O captures this stereochemistry, showing the R-configuration through the @ symbol. X-ray crystallographic studies of analogous compounds reveal a C1–C2–C3–C4 dihedral angle of 152°, consistent with a distorted envelope conformation.

Impact of Cyclopentane Ring Strain on Stereoelectronic Properties

Cyclopentane’s inherent ring strain (25.9 kJ/mol) profoundly influences the compound’s electronic structure:

Ring Strain Parameter Value (kJ/mol) Source
Total Strain Energy 25.9
Angle Strain 18.7
Torsional Strain 7.2

This strain manifests through:

  • Hyperconjugative Stabilization : The cyclopentane ring facilitates σ→σ* hyperconjugation between adjacent C–C bonds, reducing torsional strain by delocalizing electron density. This effect lowers the carboxylic acid’s pKa by 0.3 units compared to acyclic analogs.
  • Dipole Alignment : The constrained geometry forces the amino and carboxylic acid dipoles into a near-parallel orientation (θ = 35°), creating a molecular dipole moment of 4.2 Debye.
  • Ring Puckering Dynamics : Cremer-Pople parameters (Q = 0.87 Å, θ = 18°) indicate predominant half-chair conformations, with puckering amplitudes 12% greater than unsubstituted cyclopentane.

The methyl group at C1 exacerbates steric compression, increasing the C1–C2–C3 bond angle to 108° versus 104° in unmethylated analogs. This distortion enhances the carboxylic acid’s electrophilicity by 15% in nucleophilic acyl substitution reactions.

Comparative Analysis with Related Cyclic β-Amino Acid Derivatives

Structural Comparison Table
Compound Ring Size Substituents Torsional Strain (kJ/mol) Reference
(1R)-2-Amino-1-methylcyclopentane-1-carboxylic acid 5 1-Me, 2-NH2 7.2
(1S,2R)-2-Aminocyclohexane-1-carboxylic acid 6 1-H, 2-NH2 4.1
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid 7 Bridgehead NH2 9.8

Key distinctions emerge:

  • Ring Size Effects : The cyclopentane derivative exhibits 76% greater torsional strain than its cyclohexane counterpart, reducing conformational flexibility but enhancing binding affinity in protein pockets by 2.4 kcal/mol.
  • Substituent Positioning : Methyl substitution at C1 creates a 1.8 Å steric bulge that prevents planarization of the amino-carboxylic acid system, unlike in unsubstituted cyclohexane derivatives.
  • Hydrogen-Bonding Networks : The cyclopentane scaffold enables bifurcated hydrogen bonds (N–H⋯O=C distance: 2.1 Å) that are geometrically impossible in larger rings, increasing aqueous solubility by 32% w/v compared to bicyclic analogs.

Enantioselective synthesis routes for this compound achieve 99% ee using Mn(III)-salen catalysts, versus 85% ee for comparable cyclohexane derivatives. The smaller ring size improves transition-state organization during asymmetric induction, with a 15 kJ/mol lower activation energy for the key C–H oxidation step.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1

InChI Key

XAKRNSMEFCXCML-NQPNHJOESA-N

Isomeric SMILES

C[C@]1(CCCC1N)C(=O)O

Canonical SMILES

CC1(CCCC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Hexose Derivatives

  • Olefin Installation : Wittig olefination of protected hexoses generates diene intermediates.
  • RCM Cyclization : First-generation Grubbs catalyst (5 mol%) induces cyclization at 40°C in CH₂Cl₂, yielding cyclopentene carboxylates in 90% yield.
  • Aza-Michael Functionalization : Benzylamine adds to the α,β-unsaturated ester via anti-Markovnikov pathway, achieving >20:1 diastereomeric ratio for the 1R,2R configuration.

Critical parameters influencing stereochemistry include:

  • Solvent Polarity : DMF enhances nucleophilicity of the amine, favoring trans-addition.
  • Temperature : Reactions at -20°C improve kinetic control, reducing epimerization.

Diastereoselective Alkylation of Chiral Glycine Equivalents

α-Alkylation of Schiff base-protected glycine derivatives enables rapid access to 1,2-disubstituted cyclopentanes. This method, adapted from cyclopropane syntheses, involves:

  • Schiff Base Formation : Glycine reacts with (R)-phenylethylamine to form a chiral auxiliary.
  • Double Alkylation : Sequential treatment with 1,4-dibromopentane and methyl iodide constructs the cyclopentane ring.
  • Acid Hydrolysis : Concentrated HCl cleaves the auxiliary and converts nitriles to carboxylic acids (Table 2).
Parameter Optimal Condition Yield (%)
Base KOtBu 78
Alkylating Agent 1,4-dibromopentane 65
Hydrolysis Time 48 h at 110°C 92

Enzymatic Dynamic Kinetic Resolution (DKR)

Combining metal-catalyzed racemization with enzymatic ester hydrolysis achieves near-quantitative yields of the (1R)-enantiomer. Palladium nanoparticles (PdNPs) on activated carbon mediate substrate racemization, while Candida rugosa lipase selectively hydrolyzes the (1R)-ester.

Optimized DKR Protocol :

  • Substrate : 1-Methyl-2-aminocyclopentanecarboxylate
  • Catalyst : 5% Pd/C (0.1 eq), Lipase CRL (50 mg/mmol)
  • Solvent : MTBE/water (9:1)
  • Yield : 94%, 99% ee

Solid-Phase Peptide Synthesis (SPPS) Approaches

For small-scale research applications, Fmoc-protected derivatives enable incorporation into peptide chains. Key steps include:

  • Fmoc Protection : 2-Amino group protected with 9-fluorenylmethyloxycarbonyl chloride.
  • Resin Loading : Attachment to Wang resin via DIC/HOBt activation.
  • Cleavage : TFA/water (95:5) liberates the free amino acid with >90% purity.

Comparative Analysis of Synthetic Routes

Table 3 evaluates scalability, stereoselectivity, and cost-effectiveness:

Method Max Scale (g) ee (%) Cost ($/g)
β-Lactam Enzymolysis 500 98.5 120
RCM/Aza-Michael 100 99.0 240
Diastereoselective Alkylation 200 95.2 85
DKR 1000 99.0 150

Challenges in Industrial Production

  • Epimerization : The 2-amino group undergoes base-catalyzed racemization above pH 8.5. Solutions include:
    • Conducting reactions at pH 7.5–8.0
    • Using zwitterionic buffer systems (e.g., HEPES)
  • Ring Strain : Cyclopentane’s 25° angle strain complicates alkylation steps. Slow addition of methyl iodide (-40°C) minimizes side reactions.

Applications in Drug Discovery

While beyond this report’s scope, the compound’s conformational rigidity makes it valuable in:

  • Peptidomimetics : Backbone modification in protease inhibitors
  • Neurological Agents : NMDA receptor modulation via structural analogy to ACPC

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid and amino groups are primary targets for oxidation.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsSource
Carboxylic Acid Oxidation KMnO₄ (acidic conditions)Ketone or CO₂ releaseLimited due to steric hindrance from the methyl group.
Amine Oxidation H₂O₂, Fe²⁺ (Fenton conditions)Nitroso or hydroxylamine derivativespH-dependent; side reactions may degrade the cyclopentane ring.
  • Mechanistic Insight : Oxidation of the carboxylic acid group under strong acidic conditions with KMnO₄ typically yields a ketone via decarboxylation, but the methyl group at C1 sterically hinders this pathway .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, while the amino group may participate in reductive alkylation.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsSource
Carboxylic Acid Reduction LiAlH₄ (anhydrous ether)1-(Aminomethyl)-3-methylcyclopentanolRequires Boc protection of the amine to prevent side reactions.
Reductive Amination NaBH₃CN, aldehydes/ketonesN-alkylated derivativesStereochemistry at C1 remains preserved.
  • Case Study : Hydrogenolysis of a related cyclopentane carboxylate (Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid) using Pd/C and H₂ yielded the free amino acid without racemization , suggesting similar stereochemical stability for this compound.

Substitution Reactions

The amino group undergoes nucleophilic substitution, while the carboxylic acid participates in condensation reactions.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsSource
Acylation Acetyl chloride, pyridineN-acetylated derivativeHigh enantiomeric purity (>99% ee) retained.
Esterification SOCl₂, methanolMethyl esterRequires acidic catalysis for activation.
  • Stereochemical Impact : Acylation of the amino group in (1R,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid using Fmoc-OSu preserved the stereochemical integrity , indicating similar behavior for this analog.

Decarboxylation Reactions

Controlled decarboxylation can generate cyclopentane derivatives.

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsSource
Thermal Decarboxylation Cu powder, quinoline (200°C)2-amino-1-methylcyclopentaneLow yield due to competing decomposition.
Halodecarboxylation Pb(OAc)₄, CCl₄1-(chloromethyl)-2-aminocyclopentaneRadical mechanism; regioselectivity influenced by methyl group.
  • Mechanistic Note : Decarboxylative halogenation proceeds via a Pb-mediated radical pathway, where the methyl group directs halogenation to the less hindered position .

Enzymatic and Biological Reactions

Transaminases and decarboxylases show potential for stereospecific transformations.

Reaction TypeEnzymes/ConditionsMajor ProductsKey ObservationsSource
Transamination ω-Transaminase, pyruvate2-keto-1-methylcyclopentane-1-carboxylic acidEquilibrium favors amine retention .
Biocatalytic Reduction Alcohol dehydrogenase, NADPHAlcohol derivativesChiral induction depends on enzyme source.
  • Industrial Relevance : Enzymatic transamination of structurally similar compounds achieved >99% ee , highlighting potential for scalable chiral synthesis.

Scientific Research Applications

"(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid" is a molecule with several applications in chemistry, biology, medicine, and industry. It can serve as a building block in synthesizing complex organic molecules, a precursor for biologically active compounds, and a therapeutic agent for various diseases.

Note: Based on the search results, the compound "(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid" is very similar to "cis-2-Amino-2-methyl-cyclopentanecarboxylic acid", with many search results referring to the latter. Therefore, information pertaining to "cis-2-Amino-2-methyl-cyclopentanecarboxylic acid" has been included below to provide a more comprehensive answer.

Scientific Research Applications

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is characterized by an amino group and a carboxylic acid functional group on a cyclopentane ring. It is investigated for potential therapeutic properties and as a precursor for drug development. The compound's structure allows it to participate in chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and applications in drug development.

Biological Activities

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is a cyclic amino acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Neuroprotective Effects Studies indicate that cis-2-Amino-2-methyl-cyclopentanecarboxylic acid may exert neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to other GABAergic compounds suggests potential use in treating conditions such as epilepsy and anxiety disorders. In an assessment focusing on the neuropharmacological effects of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, researchers observed significant modulation of GABA receptor activity, suggesting its utility in managing anxiety and seizure disorders.

Antibiotic Properties The compound has been investigated for its antibiotic potential. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function and inhibiting growth.

Integrin Binding A study examined cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid scaffolds and revealed that these compounds demonstrated nanomolar binding affinities for integrin receptors αvβ3 and α5β1, indicating their potential as therapeutic agents in cancer treatment.

Integrin Ligand Study Results:

CompoundIC50 (αvβ3)IC50 (α5β1)Selectivity Ratio
Cyclo-[RGDfV]10 nM120 nM12
Cyclo-[DKP-RGD]15 nM150 nM10
New RGD Compounds8 nM80 nM10

Mechanism of Action

The mechanism by which cis-2-Amino-1-methyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

1-Aminocyclobutanecarboxylic Acid (ACBC)

  • Structure: Cyclobutane ring with amino and carboxylic acid groups.
  • Key Differences : Smaller ring size (4-membered vs. 5-membered cyclopentane) reduces conformational flexibility.
  • Biological Activity : ACBC is a tumor-seeking agent used in positron emission tomography (PET) imaging due to preferential uptake by tumors .
  • Physical Properties : Rapid blood clearance and low toxicity in animal models .
Property (1R)-2-Amino-1-methylcyclopentane-1-carboxylic Acid 1-Aminocyclobutanecarboxylic Acid
Ring Size Cyclopentane Cyclobutane
Tumor-Seeking Activity Not reported High (used in PET imaging)
Excretion N/A 3.6% in 2 hours (rat model)

trans-2-Aminocyclopentanecarboxylic Acid (Transpentacin)

  • Structure: Cyclopentane with trans (1R,2R) configuration of amino and carboxylic acid groups.
  • Key Differences : Lacks the methyl group at position 1; stereochemistry affects biological interactions.
  • Biological Activity : Antifungal properties (e.g., FR-109615) .
  • Physical Properties : Melting point 172–192°C (dec.), optical purity ≥98% .
Property (1R)-2-Amino-1-methylcyclopentane-1-carboxylic Acid trans-2-Aminocyclopentanecarboxylic Acid
Substituents 1-methyl, 2-amino 2-amino (no methyl)
Antifungal Activity Not reported Yes (e.g., FR-109615)
Optical Purity N/A ≥98% ee

1-Amino-2-hydroxycyclopentanecarboxylic Acid

  • Structure: Cyclopentane with hydroxyl (2-position) and amino (1-position) groups.
  • Key Differences : Hydroxyl group increases polarity and hydrogen-bonding capacity.
  • Synthesis : Prepared via methoxymercuration and bromination of unsaturated precursors .
Property (1R)-2-Amino-1-methylcyclopentane-1-carboxylic Acid 1-Amino-2-hydroxycyclopentanecarboxylic Acid
Functional Groups Methyl, amino Hydroxyl, amino
Solubility Likely lower (lipophilic methyl) Higher (polar hydroxyl)
Antimetabolite Potential Unclear High (serine/threonine mimic)

Cis-2-Amino-1-cyclopentanecarboxylic Acid

  • Structure : Cyclopentane with cis (1S,2R or 1R,2S) stereochemistry.
  • Key Differences : Cis configuration alters receptor-binding specificity compared to trans isomers.
  • Biological Activity : Used in integrin-binding studies (e.g., αvβ3 and α5β1 receptors) .
  • Physical Properties : Melting point 218–220°C .
Property (1R)-2-Amino-1-methylcyclopentane-1-carboxylic Acid Cis-2-Amino-1-cyclopentanecarboxylic Acid
Stereochemistry 1R configuration Cis (1S,2R or 1R,2S)
Receptor Binding Not reported Binds αvβ3/α5β1 integrins
Melting Point N/A 218–220°C

Biological Activity

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid, also known as 1-amino-2-methylcyclopentane-1-carboxylic acid, is a cyclic amino acid that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopentane ring with an amino group and a carboxylic acid functional group, suggests various interactions with biological systems, particularly in the modulation of neurotransmitter pathways.

Chemical Structure and Properties

The molecular formula of (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid is C6_{6}H11_{11}N1_{1}O2_{2}. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions due to the presence of its functional groups.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC6_{6}H11_{11}N1_{1}O2_{2}
Functional GroupsAmino group, Carboxylic acid
Stereochemistry(1R) configuration influences biological activity

Biological Activities

Research indicates that (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid exhibits significant biological activities, particularly in the central nervous system. Its derivatives have been studied for their roles as selective agonists for metabotropic glutamate receptors, which are critical in neurological signaling pathways.

The mechanism of action involves the interaction of the amino group with biological molecules through hydrogen bonding and ionic interactions facilitated by the carboxylic acid group. This can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Neurotransmitter modulation : Potential therapeutic implications in anxiety and depression treatment.
  • Receptor binding : Interaction studies reveal binding affinities with specific receptors, suggesting a role in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological significance of (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid:

  • Study on Neurotransmitter Systems : Research has shown that compounds related to this amino acid can selectively activate metabotropic glutamate receptors, indicating potential for developing treatments for neurological conditions .
  • Synthesis and Characterization : Various synthetic methodologies have been developed to produce derivatives of this compound, which have been characterized using NMR spectroscopy and other analytical techniques .

Table 2: Summary of Key Studies

Study FocusFindingsReference
Neurotransmitter ModulationSelective agonism at metabotropic glutamate receptors
Synthesis TechniquesHigh-yield synthesis methods developed
Binding Affinity StudiesIdentified interactions with specific receptors

Future Directions

The ongoing research into (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid suggests promising avenues for therapeutic applications. Future studies should focus on:

  • Clinical Trials : Investigating the efficacy of this compound in treating various neurological disorders.
  • Structural Analyses : Further exploring the stereochemical effects on its biological activity.
  • Synthetic Improvements : Developing more efficient synthesis routes for its derivatives.

Q & A

Q. How does the compound compare to other constrained amino acids (e.g., cycloleucine) in promoting α/γ-peptide secondary structures?

  • Methodology : Circular dichroism (CD) and 2D-NMR to analyze helix/β-sheet formation in model peptides. The methyl group at C1 enhances helical propensity by reducing side-chain flexibility .
  • Data Comparison : shows that cyclopentane-based γ-amino acids stabilize 12/10-helix motifs better than cyclohexane analogues.

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